N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide
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Overview
Description
The compound belongs to a class of organic compounds known for their varied chemical and physical properties, which can be tailored for specific applications through modifications of their molecular structure. Similar compounds have been synthesized and studied for their potential applications in various fields, excluding drug use and dosage considerations as requested.
Synthesis Analysis
Compounds with similar structural frameworks have been synthesized through reactions involving starting materials such as aniline derivatives with acetic acid or chloroacetyl chloride, followed by condensation reactions. For example, the synthesis of related acetamides involves key steps such as acetylation and subsequent ethylation, indicating a multi-step synthetic route that can be optimized for yield and purity (Gong Fenga, 2007).
Molecular Structure Analysis
Crystal structure analysis of analogous compounds shows that they crystallize in various space groups, with molecular interactions such as hydrogen bonding playing a significant role in their stability and packing. These analyses provide insights into the potential molecular geometry and electron distribution within similar acetamide compounds (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
Similar compounds have been shown to undergo a range of chemical reactions, including substitutions and condensation, highlighting their reactive nature. The presence of functional groups such as the acetamide moiety influences their chemical behavior, making them suitable for further functionalization (S. Hachiyama et al., 1983).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, of related compounds have been characterized, providing a basis for predicting the behavior of N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide. These properties are crucial for understanding the compound's stability and suitability for various applications (Zhenhong Wei et al., 2006).
Chemical Properties Analysis
Electrochemical studies and reactivity analyses of structurally similar compounds offer insights into their chemical properties, such as redox behavior and potential as ligands or inhibitors. These studies are essential for developing compounds with desired chemical functionalities and activities (K. Shukla et al., 2012).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c15-12-5-3-11(4-6-12)7-8-16-14(17)10-13-2-1-9-18-13/h1-6,9H,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWAKDDJCWOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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